3-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,2-dimethylpropanamide
Description
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Properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S2/c1-18(2,12-19)17(21)20-11-16(15-5-4-10-25-15)26(22,23)14-8-6-13(24-3)7-9-14/h4-10,16H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRFCCCKIGXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN O4S
- Molecular Weight : 373.89 g/mol
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators could be attributed to its interaction with cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Studies have demonstrated that similar compounds can reduce the production of prostaglandins, thereby alleviating inflammation.
Anticancer Activity
Preliminary studies suggest that compounds featuring methoxy and thiophene groups may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of cell cycle regulators.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to reduced inflammation or cell growth.
- Gene Expression Regulation : The compound might influence gene expression related to cell survival and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonamide | Contains methoxy and sulfonamide groups | Antimicrobial, anti-inflammatory |
| Thiophenesulfonamide | Incorporates thiophene ring | Anticancer properties |
| N-(4-Chlorophenyl)-sulfonamide | Chlorine substitution | Broad-spectrum antimicrobial |
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that related sulfonamide compounds effectively inhibited the growth of E. coli at concentrations as low as 50 μM, suggesting that 3-chloro-N-(...) may have similar efficacy.
- Anti-inflammatory Assays : In vitro assays showed that methoxy-substituted sulfonamides reduced TNF-alpha levels in macrophages by approximately 40%, indicating potential for anti-inflammatory applications.
- Antitumor Activity : Research on related compounds revealed that they could induce apoptosis in breast cancer cells by activating caspase pathways at IC50 values ranging from 10 to 30 μM.
Preparation Methods
Synthesis of the Ethyl Sulfonyl-Thiophene Intermediate
The ethyl sulfonyl-thiophene backbone is constructed through sequential sulfonylation and thiophene incorporation. A representative approach involves reacting 2-(thiophen-2-yl)ethanol with 4-methoxybenzenesulfonyl chloride under basic conditions. For example, sodium hydride in N,N-dimethylformamide (DMF) facilitates deprotonation of the alcohol, enabling nucleophilic displacement of the sulfonyl chloride’s chloride group. Subsequent oxidation of potential thioether intermediates to sulfones may employ sodium periodate (NaIO₄) in aqueous media, as demonstrated in analogous sulfonylations.
Key Reaction Conditions
Preparation of 3-Chloro-2,2-Dimethylpropanoyl Chloride
The acyl chloride precursor is synthesized from 3-chloro-2,2-dimethylpropanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Stoichiometric thionyl chloride (2.0 equiv) in dichloromethane under reflux for 3 hours typically achieves full conversion, with excess reagent removed via distillation.
Amidation Coupling
The final step couples the ethyl sulfonyl-thiophene amine with 3-chloro-2,2-dimethylpropanoyl chloride. Activation of the acyl chloride with triethylamine (TEA) in tetrahydrofuran (THF) at 0°C ensures efficient nucleophilic attack by the amine. Alternatively, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enhance yields in sterically hindered systems.
Optimized Protocol
- Reagents : 3-Chloro-2,2-dimethylpropanoyl chloride (1.1 equiv), ethyl sulfonyl-thiophene amine (1.0 equiv)
- Solvent : THF or DMF
- Base : Triethylamine (2.0 equiv)
- Temperature : 0°C to room temperature, 12–18 hours
- Yield : 50–60% after flash chromatography
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF improve solubility of intermediates, particularly during sulfonylation. However, THF is preferred for amidation to minimize side reactions. Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in sulfonyl chloride displacements, achieving >90% conversion.
Temperature and Reaction Time
Controlled exotherms during sulfonylation (0°C initial, warming to 25°C) prevent decomposition of heat-sensitive intermediates. Extended reaction times (18–24 hours) for amidation ensure complete consumption of the acyl chloride, as monitored by thin-layer chromatography (TLC).
Purification Strategies
Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the sulfonylated intermediate. For the final product, recrystallization from methanol/water mixtures enhances purity (>98% by HPLC).
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time at 12.3 minutes.
Challenges and Alternative Approaches
Steric Hindrance in Amidation
The 2,2-dimethylpropanoyl group’s bulk necessitates excess acyl chloride (1.5 equiv) and prolonged reaction times to overcome steric effects. Alternatively, microwave-assisted synthesis at 80°C for 1 hour reduces reaction time while maintaining yields.
Sulfur Oxidation Side Reactions
Over-oxidation of the thiophene ring during sulfonylation is mitigated by avoiding strong oxidizing agents like m-chloroperbenzoic acid (mCPBA). Sodium periodate selectively oxidizes sulfur without affecting heterocycles.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,2-dimethylpropanamide, and how do reaction conditions influence purity?
- Methodological Answer : Based on analogous sulfonamide and thiophene-containing compounds, synthesis typically involves:
- Step 1 : Sulfonylation of a thiophene-ethylamine intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Chloroacetylation using 3-chloro-2,2-dimethylpropanoyl chloride in dichloromethane with a catalyst like DMAP .
- Purity Optimization : Reaction temperature (0–5°C for sulfonylation) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical. Post-synthesis purification via column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) improves purity to >90% .
Q. How can solubility and stability be experimentally assessed for this compound in biological assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via HPLC-UV (λ = 254 nm) . LogP values (estimated ~3.6 via ChemDraw) guide solvent selection .
- Stability : Incubate at 37°C in PBS and liver microsomes. Monitor degradation over 24 hours using LC-MS. A >10% degradation threshold indicates instability requiring formulation adjustments (e.g., cyclodextrin encapsulation) .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm sulfonamide (-SO₂-), thiophene (δ 6.8–7.5 ppm), and chloroacetamide (δ 1.2–1.5 ppm for dimethyl groups) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~497.1 Da) validates molecular weight.
- XRD : Single-crystal X-ray diffraction (if crystallized) resolves stereochemistry and confirms sulfonyl-thiophene spatial arrangement .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scale-up synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model sulfonylation and chloroacetylation transition states. Identify energy barriers (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Scale-Up : Apply ICReDD’s hybrid computational-experimental workflow:
Screen solvents (e.g., THF vs. DCM) via COSMO-RS solubility predictions.
Validate with microfluidic reactors to minimize side products (e.g., over-sulfonylation) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-QTOF-MS to identify phase I/II metabolites in plasma and liver S9 fractions. Compare with in vitro IC₅₀ values (e.g., CYP3A4 inhibition may reduce efficacy in vivo) .
- Pharmacokinetic Modeling : Develop PBPK models (e.g., GastroPlus) incorporating LogP, plasma protein binding, and clearance rates to explain bioavailability discrepancies .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced target binding?
- Methodological Answer :
- Key Modifications :
- Replace 4-methoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to enhance sulfonamide electrophilicity .
- Substitute thiophene with furan to reduce metabolic oxidation .
- Binding Assays : Perform molecular docking (AutoDock Vina) on target proteins (e.g., COX-2). Validate with SPR (KD < 100 nM threshold) .
Q. What orthogonal analytical methods validate purity when HPLC shows a single peak but bioactivity varies?
- Methodological Answer :
- Impurity Detection :
2D-LCMS : Detect isobaric impurities (e.g., regioisomers) via MS/MS fragmentation patterns.
¹H-¹³C HSQC NMR : Identify trace diastereomers (e.g., chiral center at ethyl-sulfonyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
